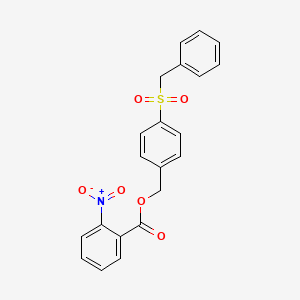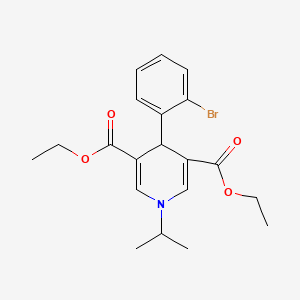
4-(benzylsulfonyl)benzyl 2-nitrobenzoate
Overview
Description
4-(Benzylsulfonyl)benzyl 2-nitrobenzoate is an organic compound with the molecular formula C21H17NO6S It is characterized by the presence of a benzylsulfonyl group attached to a benzyl 2-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)benzyl 2-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of benzylsulfonyl chloride with benzyl 2-nitrobenzoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)benzyl 2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product would be 4-(benzylsulfonyl)benzyl 2-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzylsulfonyl derivatives can be formed.
Scientific Research Applications
4-(Benzylsulfonyl)benzyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)benzyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes. The benzylsulfonyl group can also participate in binding interactions with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)benzyl 2-nitrobenzoate
- 4-(Ethylsulfonyl)benzyl 2-nitrobenzoate
Uniqueness
4-(Benzylsulfonyl)benzyl 2-nitrobenzoate is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different sulfonyl groups attached.
Properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S/c23-21(19-8-4-5-9-20(19)22(24)25)28-14-16-10-12-18(13-11-16)29(26,27)15-17-6-2-1-3-7-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHZCRZOGMRFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-[(2-methylphenyl)carbamoyl]phenyl]benzamide](/img/structure/B3628919.png)

![5-(3,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B3628931.png)
![2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3628941.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3628946.png)
![N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B3628953.png)

![N-{4'-methyl-2-[(2-phenylethyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3628979.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide](/img/structure/B3628984.png)

![2-methyl-N-[3-[4-methyl-5-(2-oxopropylsulfanyl)-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B3629001.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B3629005.png)
![2-(4-{[(2,4-dichlorophenyl)amino]carbonothioyl}-1-piperazinyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3629012.png)
![2-[(3-bromobenzyl)oxy]-N-(2-cyanophenyl)benzamide](/img/structure/B3629021.png)
